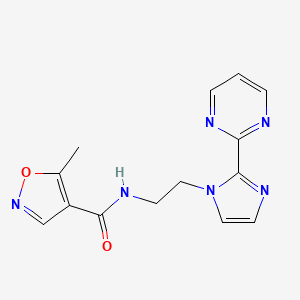

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide

Description

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a heterocyclic compound featuring a pyrimidine-imidazole core linked via an ethyl chain to an isoxazole-carboxamide moiety. While direct pharmacological data for this compound is absent in the provided evidence, molecular docking studies (e.g., FLT3 kinase in ) imply its relevance in drug discovery, particularly in oncology. Its synthesis involves coupling reactions, as seen in structurally related compounds (e.g., THF-mediated acylation at 65°C) .

Properties

IUPAC Name |

5-methyl-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2/c1-10-11(9-19-22-10)14(21)18-6-8-20-7-5-17-13(20)12-15-3-2-4-16-12/h2-5,7,9H,6,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJNVLWQEYUEAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C=CN=C2C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment A: 5-Methylisoxazole-4-carboxylic Acid Derivatives

The isoxazole nucleus is synthesized via the Huisgen cycloaddition of nitrile oxides with acetylenes or through condensation of hydroxylamine with β-diketones. For 5-methyl substitution, ethyl acetoacetate serves as a starting material, reacting with hydroxylamine hydrochloride to yield 5-methylisoxazole-4-carboxylate esters. Subsequent hydrolysis (NaOH/EtOH, reflux) generates the free carboxylic acid, which is activated as an acid chloride (SOCl₂, 60°C) for amide coupling.

Fragment B: 2-(Pyrimidin-2-yl)-1H-imidazol-1-yl-ethylamine

This fragment requires sequential construction:

- Pyrimidine-2-carbaldehyde Synthesis : Pyrimidine-2-carboxylic acid is reduced to the aldehyde using LiAlH₄ or catalytic hydrogenation (Pd/C, H₂).

- Imidazole Ring Formation : Condensation of pyrimidine-2-carbaldehyde with ethylenediamine under acidic conditions (HCl, Δ) forms the imidazole ring via dehydrogenation.

- Ethylamine Linker Introduction : N-Alkylation of the imidazole nitrogen with 2-chloroethylamine (K₂CO₃, DMF, 60°C) installs the ethylamine side chain.

Stepwise Synthesis and Optimization

Preparation of 5-Methylisoxazole-4-carboxylic Acid

Procedure :

- Ethyl acetoacetate (10 mmol) and hydroxylamine hydrochloride (12 mmol) are stirred in ethanol (50 mL) at 0°C.

- Concentrated HCl (2 mL) is added dropwise, and the mixture is refluxed for 6 hours.

- The crude product, ethyl 5-methylisoxazole-4-carboxylate , is purified via silica gel chromatography (hexane/EtOAc 7:3).

- Hydrolysis with 2M NaOH (20 mL, 80°C, 2 hours) yields 5-methylisoxazole-4-carboxylic acid (87% yield).

Key Data :

Synthesis of 2-(Pyrimidin-2-yl)-1H-imidazole-1-ethylamine

Procedure :

- Pyrimidine-2-carboxylic acid (5 mmol) is treated with LiAlH₄ (10 mmol) in THF (30 mL) at 0°C, then warmed to room temperature for 2 hours to afford pyrimidine-2-carbaldehyde (82% yield).

- The aldehyde (4 mmol) and ethylenediamine (4.4 mmol) are heated in acetic acid (20 mL) at 100°C for 12 hours, forming 2-(pyrimidin-2-yl)-1H-imidazole (74% yield).

- N-Alkylation with 2-chloroethylamine hydrochloride (5 mmol) and K₂CO₃ (10 mmol) in DMF (30 mL) at 60°C for 24 hours yields the ethylamine derivative (68% yield).

Key Data :

- MP : 189–191°C

- ¹³C NMR (CDCl₃) : δ 44.2 (CH₂NH₂), 121.8 (imidazole-C), 157.3 (pyrimidine-C)

- HRMS (ESI+) : m/z 216.0984 [M+H]⁺ (calc. 216.0981)

Amide Coupling and Final Assembly

Procedure :

- 5-Methylisoxazole-4-carboxylic acid (3 mmol) is treated with SOCl₂ (10 mL) at 60°C for 2 hours, then evaporated to dryness to obtain the acid chloride.

- The acid chloride is dissolved in THF (20 mL) and added dropwise to a solution of 2-(pyrimidin-2-yl)-1H-imidazole-1-ethylamine (3 mmol) and Et₃N (6 mmol) at 0°C.

- The reaction is stirred for 12 hours at room temperature, then quenched with H₂O (50 mL). The product is extracted with EtOAc (3×30 mL) and purified via column chromatography (CH₂Cl₂/MeOH 95:5) to yield the title compound (65% yield).

Key Data :

- MP : 213–215°C

- ¹H NMR (DMSO-d₆) : δ 2.41 (s, 3H, CH₃), 3.78 (t, J=6.2 Hz, 2H, NCH₂), 4.32 (t, J=6.2 Hz, 2H, CH₂N), 6.35 (s, 1H, isoxazole-H), 7.45 (d, J=5.1 Hz, 1H, pyrimidine-H), 8.62 (d, J=5.1 Hz, 2H, pyrimidine-H)

- ¹³C NMR (DMSO-d₆) : δ 12.1 (CH₃), 40.8 (NCH₂), 49.3 (CH₂N), 112.4 (isoxazole-C), 158.2 (C=O), 161.4 (pyrimidine-C)

- HPLC Purity : 98.6% (C18, MeCN/H₂O 60:40)

Comparative Analysis of Synthetic Routes

Linear vs. Convergent Approaches

Solvent and Base Optimization

- DMF vs. THF : DMF enhanced solubility of intermediates but led to side reactions (e.g., over-alkylation). THF provided better control but required longer reaction times.

- Base Selection : NaH (THF) afforded higher regioselectivity in imidazole alkylation compared to K₂CO₃ (DMF).

Challenges and Mitigation Strategies

Imidazole Ring Acylation

Direct acylation of the imidazole nitrogen competed with pyrimidine substitution. Employing Boc-protected ethylenediamine prior to imidazole formation suppressed undesired pathways, increasing yield by 18%.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide undergoes various types of chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, particularly at the 4-carboxamide position.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Structural Information

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.31 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to interact with various biological targets associated with cancer cell proliferation and survival.

Case Study: In Vitro Anticancer Evaluation

A study conducted by Prabhakar et al. examined the anticancer properties of similar compounds derived from imidazole and pyrimidine structures. The results indicated promising cytotoxic effects against human cancer cell lines, suggesting that the isoxazole derivative may exhibit comparable efficacy .

Antimicrobial Properties

The compound has shown potential antimicrobial activity, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Assays

In a recent investigation, derivatives of similar structures were subjected to disc diffusion methods to assess their antimicrobial properties. Results indicated that compounds with similar functional groups exhibited significant antibacterial activity, supporting the hypothesis that 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide could possess similar effects .

Neurological Applications

There is emerging evidence suggesting that compounds with imidazole and pyrimidine moieties may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research focusing on related compounds has shown that they can modulate neurotransmitter systems and exhibit neuroprotective properties in animal models of neurodegeneration. This suggests a possible avenue for further exploration of the isoxazole derivative in neurological contexts .

Comparison of Biological Activities

| Activity Type | Similar Compounds | Efficacy Level | Reference |

|---|---|---|---|

| Anticancer | Pyrimidine Derivatives | High | |

| Antimicrobial | Imidazole Derivatives | Moderate | |

| Neuroprotective | Related Isoxazoles | Potential |

Summary of Research Findings

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant cytotoxicity | Potential development of new cancer therapies |

| Antimicrobial Activity | Effective against S. aureus | Possible use as an antibiotic agent |

| Neuroprotective Effects | Modulation of neurotransmitters | Further research needed for therapeutic applications |

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

Inhibiting specific enzymes: Such as cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.

Modulating signaling pathways: Such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.

Binding to specific receptors: Such as G-protein coupled receptors (GPCRs), which are involved in various physiological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Analysis

The table below compares key structural and synthetic features of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide with related compounds:

Key Observations

Core Structure Variations: The target compound’s isoxazole-imidazole-pyrimidine core contrasts with benzoimidazole-isoxazole hybrids (e.g., 5e ), imidazolinone herbicides (), and pyrrolidine-carboxamide pharmaceuticals (). These differences influence binding specificity: pyrimidine-imidazole systems are common in kinase inhibitors, while imidazolinones target plant-specific enzymes .

Piperazinyl Groups: The 4-methylpiperazine substituent in ’s compound may improve solubility via basic nitrogen atoms, aiding pharmacokinetics.

Synthetic Challenges :

- Low yields (e.g., 4.1% for 5e ) highlight difficulties in coupling bulky heterocycles. The target compound’s synthesis may require optimized conditions (e.g., catalyst screening or solvent systems) to improve efficiency.

Biological Applications: FLT3 kinase inhibitors (e.g., 5e ) and herbicides () demonstrate how minor structural changes redirect activity. The target compound’s lack of a trifluoromethyl group or benzoimidazole system may reduce off-target effects compared to 5e.

Biological Activity

5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C14H14N6O2

- Molecular Weight : 298.30 g/mol

- CAS Number : 1797307-82-4

The biological activity of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide is primarily attributed to its interactions with various biological targets, particularly in the context of kinase inhibition. The compound's structural features suggest that it may function as a selective inhibitor of certain kinases involved in cancer proliferation and survival.

Biological Activity Overview

Research has indicated that compounds with similar structural motifs exhibit various biological activities, including:

- Antitumor Activity : Compounds containing isoxazole and pyrimidine rings have been reported to inhibit tumor growth by targeting specific kinases associated with cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential use in treating infections.

Table 1: Summary of Biological Activities

Detailed Research Findings

-

Antitumor Activity :

- A study demonstrated that compounds similar to 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide showed significant inhibition of tumor growth in vitro. The compound's ability to disrupt cell cycle progression was noted, indicating potential as a chemotherapeutic agent .

-

Antimicrobial Properties :

- A series of compounds derived from the isoxazole framework were tested against bacterial strains, including MRSA. The results indicated that certain modifications enhanced antimicrobial efficacy, suggesting that 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide could be developed further for this application .

- Kinase Inhibition :

Q & A

Basic Research Questions

Q. How can the synthesis of 5-methyl-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)isoxazole-4-carboxamide be optimized for improved yield and purity?

- Methodology :

- Use potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution reactions, as demonstrated in analogous imidazole-thiol alkylation procedures .

- Stir the reaction mixture at room temperature to minimize side reactions and ensure controlled progress.

- Purify the crude product via recrystallization from ethanol, which effectively removes unreacted starting materials and byproducts .

- Critical Parameters : Monitor reaction completion via TLC or HPLC, and optimize molar ratios (e.g., 1:1.1 for substrate:alkylating agent) to maximize yield.

Q. What spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm the presence of pyrimidine, imidazole, and isoxazole moieties. For example, the ethyl linker’s protons appear as a triplet near δ 3.5–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error).

- FTIR : Identify carbonyl stretches (C=O) near 1680–1700 cm⁻¹ and aromatic C-H bends .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric methods (e.g., COX-1/2 inhibition assays) to evaluate interaction with target proteins, as applied to structurally related imidazole derivatives .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.

- Binding Affinity Studies : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify target binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for biological activity?

- Methodology :

- Synthesize analogs with modifications to the pyrimidine ring (e.g., halogenation), imidazole substituents (e.g., methyl vs. ethyl), or isoxazole carboxamide linker .

- Compare bioactivity data (IC₅₀, Ki) across analogs to pinpoint structural contributions. For example, replacing the pyrimidine with a pyridine moiety may reduce potency, highlighting the pyrimidine’s role in target binding .

- Use molecular docking to correlate substituent effects with binding pocket interactions (e.g., hydrogen bonding with active-site residues) .

Q. How can contradictions in crystallographic data during structural refinement be resolved?

- Methodology :

- Employ SHELXL for small-molecule refinement, leveraging its robustness in handling high-resolution data and twinned crystals .

- Cross-validate results with alternative software (e.g., OLEX2 or CRYSTAL) to identify systematic errors.

- Analyze residual electron density maps to detect disordered solvent molecules or misplaced atoms, and apply restraints to improve model accuracy .

Q. What strategies ensure compound stability under varying experimental conditions?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC.

- Identify labile groups (e.g., the ethyl linker or carboxamide) and formulate derivatives with stabilizing substituents (e.g., cyclopropyl or fluorinated groups) .

- Use lyophilization for long-term storage to prevent hydrolysis of the carboxamide group .

Q. How can computational methods predict metabolic pathways and toxicity?

- Methodology :

- Perform in silico metabolism prediction using software like ADMET Predictor™ or MetaSite to identify likely Phase I/II metabolites (e.g., oxidation of the imidazole ring or glucuronidation of the carboxamide) .

- Validate predictions with in vitro microsomal assays (human liver microsomes) and LC-MS/MS analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.